molecular formula C20H10IN5O B10873791 4-(1H-benzotriazol-1-yl)-5-(4-iodophenoxy)benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-(4-iodophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B10873791
M. Wt: 463.2 g/mol
InChI Key: BSHTXNKGRUILNC-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-IODOPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and an iodophenoxy group

Preparation Methods

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-IODOPHENOXY)PHENYL CYANIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazole moiety, followed by the introduction of the cyano and iodophenoxy groups under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-IODOPHENOXY)PHENYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar compounds include other benzotriazole derivatives and cyano-substituted phenyl compounds. What sets 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-IODOPHENOXY)PHENYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H10IN5O

Molecular Weight

463.2 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-iodophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H10IN5O/c21-15-5-7-16(8-6-15)27-20-10-14(12-23)13(11-22)9-19(20)26-18-4-2-1-3-17(18)24-25-26/h1-10H

InChI Key

BSHTXNKGRUILNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=C(C=C4)I

Origin of Product

United States

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